2-(4-(Trifluoromethyl)phenyl)thiazole
Overview
Description
2-(4-(Trifluoromethyl)phenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a trifluoromethyl group at the 4-position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethyl)phenyl)thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-(trifluoromethyl)benzaldehyde with thioamide under acidic conditions to form the thiazole ring . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethyl)phenyl)thiazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol as a solvent.
Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid as catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazoline derivatives.
Substitution: Halogenated or nitrated phenyl thiazoles.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)thiazole varies depending on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. For example, as an anticholinesterase agent, it inhibits the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft and improved neurotransmission . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group at the 5-position.
4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid: Contains a methyl group and a carboxylic acid group.
4-Phenyl-2-(2-pyridyl)thiazole-5-carboxylic acid: Substituted with a pyridyl group instead of a trifluoromethyl group.
Uniqueness
2-(4-(Trifluoromethyl)phenyl)thiazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug development and other applications .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NS/c11-10(12,13)8-3-1-7(2-4-8)9-14-5-6-15-9/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIAUOCTXMJPSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CS2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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